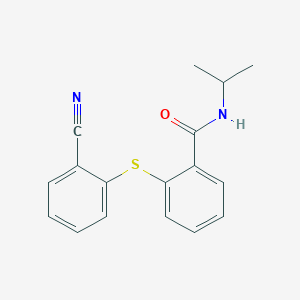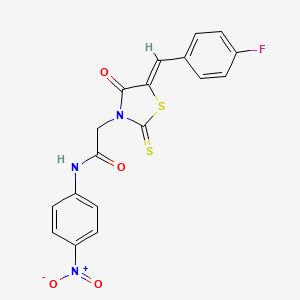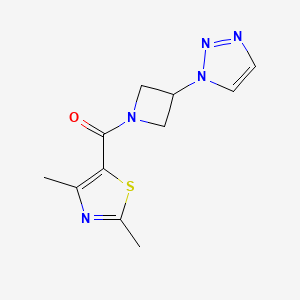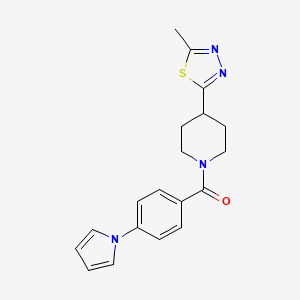
2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-Cyanophenyl)sulfanyl)-N-phenylbenzenecarboxamide” is a chemical compound with the molecular formula C20H14N2OS . It has a molecular weight of 330.41 . The compound is in solid form .
Synthesis Analysis
While specific synthesis methods for “2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide” are not available, similar compounds have been synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as a catalyst .Molecular Structure Analysis
The InChI code for the compound is 1S/C20H14N2OS/c21-14-15-8-4-6-12-18(15)24-19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23) .Physical And Chemical Properties Analysis
The compound is a solid .Applications De Recherche Scientifique
Sulfonamides: Therapeutic and Diagnostic Potential
Sulfonamides, including structures similar to 2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide, have demonstrated a broad spectrum of therapeutic applications due to their significant biological properties. These compounds have been investigated for their roles as carbonic anhydrase inhibitors (CAIs), cyclooxygenase 2 (COX2) inhibitors, and receptor tyrosine kinase inhibitors, among others. Their versatility is evident in their use in treating conditions ranging from glaucoma and tumors to microbial infections (Carta, Scozzafava, & Supuran, 2012). This diversity underscores the sulfonamide group's potential in drug development, particularly for antitumor and diagnostic applications.
Sulfonamides and Environmental Impact
Concerns about the environmental presence of sulfonamides, stemming from their widespread use in healthcare and veterinary medicine, have been addressed in recent studies. These compounds, due to their persistence and bioactivity, can influence microbial populations in the biosphere, potentially impacting human health on a global scale. The necessity for sustainable use and management of these compounds is highlighted to mitigate risks associated with their environmental dissemination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Antioxidant Activity and Analytical Methods
Sulfonamides and their derivatives have also been explored for their antioxidant properties, contributing to their therapeutic potential. Analytical methods for determining these activities include various spectrophotometric and electrochemical assays, which are crucial for assessing the antioxidant capacity of complex samples. This area of research supports the development of sulfonamide-based antioxidants, which could have significant implications for treating oxidative stress-related conditions (Munteanu & Apetrei, 2021).
Metal Sulfides: Applications Beyond
While not directly related to the specific chemical structure of 2-((2-Cyanophenyl)sulfanyl)-N-isopropylbenzenecarboxamide, research into metal sulfides has shown promising applications in renewable energy, highlighting the broader context of sulfide compounds in scientific research. These materials have been studied for their electrocatalytic, photocatalytic, and photoelectrochemical properties, particularly in water splitting for hydrogen production. The controlled fabrication and functionalization of metal sulfides underscore their potential in addressing future energy and environmental challenges (Chandrasekaran et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12(2)19-17(20)14-8-4-6-10-16(14)21-15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURNYMRBJGXQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)
![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)
![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)



![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)



![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)